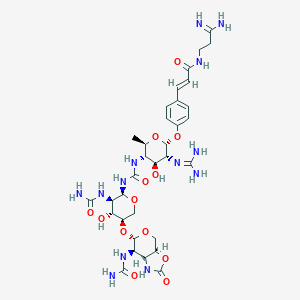

Coumamidine gamma2

Description

Properties

CAS No. |

121634-34-2 |

|---|---|

Molecular Formula |

C33H49N13O13 |

Molecular Weight |

835.8 g/mol |

IUPAC Name |

(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-(3-amino-3-iminopropyl)prop-2-enamide |

InChI |

InChI=1S/C33H49N13O13/c1-12-19(25(49)23(41-29(36)37)28(56-12)57-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)44-32(52)46-26-22(43-31(39)51)24(48)16(11-54-26)58-27-21(42-30(38)50)20-15(10-55-27)59-33(53)45-20/h2-7,12,15-16,19-28,48-49H,8-11H2,1H3,(H3,34,35)(H,40,47)(H,45,53)(H4,36,37,41)(H3,38,42,50)(H3,39,43,51)(H2,44,46,52)/b7-4+/t12-,15-,16-,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m1/s1 |

InChI Key |

XISLFTSSEBTNHP-GMIPSNDFSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |

Synonyms |

coumamidine gamma(2) coumamidine gamma2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vorapaxar

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar, marketed under the brand name Zontivity, is a first-in-class antiplatelet agent that functions as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[1][2] It is indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[3][4][5] This guide provides a comprehensive overview of the molecular mechanism of action of Vorapaxar, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: PAR-1 Antagonism

Vorapaxar exerts its antiplatelet effect by inhibiting thrombin-induced platelet aggregation.[1] Thrombin, a key serine protease in the coagulation cascade, is a potent activator of platelets. It cleaves the N-terminal exodomain of PAR-1 on the platelet surface, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation, intracellular signaling, and subsequent platelet aggregation.

Vorapaxar is a competitive antagonist of PAR-1 with a high affinity and selectivity.[6] It binds to the receptor, preventing the conformational changes necessary for thrombin-mediated activation.[7] This blockade of PAR-1 signaling effectively inhibits the downstream events that lead to platelet activation and aggregation, thereby reducing the risk of thrombotic events.[8]

Signaling Pathway of PAR-1 Activation and Vorapaxar Inhibition

The following diagram illustrates the signaling cascade initiated by thrombin binding to PAR-1 and its subsequent inhibition by Vorapaxar.

Caption: PAR-1 signaling pathway and its inhibition by Vorapaxar.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacodynamics and pharmacokinetics of Vorapaxar.

Table 1: Pharmacodynamic Properties of Vorapaxar

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 8.1 nM | [6] |

| IC50 (Thrombin-induced platelet aggregation) | 47 nM | [6] |

| IC50 (TRAP-induced platelet aggregation) | 25 nM | [6] |

Table 2: Pharmacokinetic Parameters of Vorapaxar

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [9] |

| Apparent Terminal Half-life | ~8 days | [1] |

| Metabolism | Primarily via CYP3A4 and CYP2J2 | [1] |

| Excretion | Feces (~58%) and Urine (~25%) | [1] |

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of Vorapaxar are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is used to assess the inhibitory effect of Vorapaxar on platelet aggregation induced by various agonists.

Objective: To determine the concentration-dependent inhibition of platelet aggregation by Vorapaxar.

Materials:

-

Platelet-rich plasma (PRP)

-

Agonists (e.g., Thrombin, TRAP-6)

-

Vorapaxar

-

Light Transmission Aggregometer

Procedure:

-

Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Pre-incubate PRP with varying concentrations of Vorapaxar or vehicle control for a specified time at 37°C.

-

Place the PRP sample in the aggregometer cuvette.

-

Add an agonist (e.g., Thrombin or TRAP-6) to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP suspension over time. Aggregation of platelets leads to an increase in light transmission.[10][11]

-

Calculate the percentage of aggregation and determine the IC50 value for Vorapaxar.

Workflow for Platelet Aggregation Assay

Caption: Workflow for in vitro platelet aggregation assay.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Vorapaxar for the PAR-1 receptor.

Objective: To quantify the binding of Vorapaxar to PAR-1 receptors.

Materials:

-

Cell membranes expressing PAR-1

-

Radiolabeled ligand (e.g., ³H-labeled PAR-1 agonist)

-

Vorapaxar

-

Scintillation counter

Procedure:

-

Isolate cell membranes from a cell line overexpressing human PAR-1.

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Vorapaxar.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Perform a competitive binding analysis to calculate the Ki of Vorapaxar.

Clinical Significance and Concluding Remarks

Vorapaxar's unique mechanism of action, targeting a key pathway in thrombin-mediated platelet activation, provides an additional therapeutic option for the secondary prevention of atherothrombotic events.[5] Clinical trials, such as TRACER and TRA 2°P-TIMI 50, have demonstrated its efficacy in reducing the risk of cardiovascular death, MI, and stroke in patients with a history of MI or PAD.[4] However, as with other antiplatelet agents, Vorapaxar is associated with an increased risk of bleeding, and it is contraindicated in patients with a history of stroke, transient ischemic attack (TIA), or intracranial hemorrhage.[4][12]

The in-depth understanding of Vorapaxar's mechanism of action, supported by the experimental data and protocols outlined in this guide, is crucial for its appropriate clinical application and for the future development of novel antiplatelet therapies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pharmafile.com [pharmafile.com]

- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the PAR-1 Antagonist Vorapaxar on Platelet Activation and Coagulation Biomarkers in Patients with Stable Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. minclinic.eu [minclinic.eu]

Unveiling Coumamidine Gamma 2: A Technical Guide to its Discovery and Isolation from Saccharopolyspora sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and preliminary characterization of Coumamidine gamma 2, a broad-spectrum antibiotic. Produced by the soil-dwelling actinomycete, Saccharopolyspora sp. strain AB 1167L-65, this compound, alongside its isomer Coumamidine gamma 1, represents a class of glycocinnamoylspermidine-related antibiotics with significant potential in antimicrobial research and development. This document details the methodologies for cultivation of the producing organism, extraction and purification of the target compound, and summarizes its known biological and physicochemical properties.

Discovery of the Producing Microorganism

Coumamidine gamma 2 is a secondary metabolite produced by Saccharopolyspora sp. strain AB 1167L-65. This strain was originally isolated from a soil sample collected in Russell, Kentucky.[1] A culture of this microorganism has been deposited in the permanent collection of the Agricultural Research Service at the Northern Regional Research Center (NRRL) in Peoria, Illinois, USA, under the accession number NRRL 18369.[1]

Morphologically, Saccharopolyspora sp. AB 1167L-65 is characterized by the formation of branched mycelia and spores borne in chains on the aerial mycelium. The aerial growth typically appears white, yellowish-white, or brownish-pink, with the surface of the aerial hyphae displaying spiny ornamentation.[1] Whole-cell hydrolysates of the strain have revealed the presence of the meso isomer of diaminopimelic acid.[1]

Fermentation for Coumamidine Gamma 2 Production

The production of Coumamidine gamma 1 and gamma 2 is achieved through submerged aerobic fermentation of Saccharopolyspora sp. AB 1167L-65. While specific media compositions can be optimized, a general approach involves the cultivation in a suitable nutrient broth for a period of 3 to 9 days, during which the antibiotic compounds accumulate.[1] Optimal growth and antibiotic production for Saccharopolyspora species are often observed at temperatures around 28°C and a pH of 7.0.[2]

The following workflow outlines the general steps for the fermentation process:

Caption: General workflow for the fermentation of Saccharopolyspora sp. AB 1167L-65.

Isolation and Purification of Coumamidine Gamma 2

The recovery of Coumamidine gamma 1 and gamma 2 from the fermentation broth is a multi-step process involving initial separation of the biomass followed by chromatographic purification.[1]

Experimental Protocol for Isolation and Purification

-

Mycelial Mass Removal: The fermentation broth is first filtered to remove the mycelial mass. A standard laboratory filter paper, such as Whatman® No. 1, is suitable for this initial separation.[1]

-

pH Adjustment: The resulting filtrate is adjusted to a neutral pH of 7.[1]

-

Solid-Phase Extraction: The pH-adjusted filtrate is then mixed with an adsorption resin, such as Diaion HP 20®. This resin binds the Coumamidine compounds.[1]

-

Elution: The antibiotic compounds are subsequently eluted from the resin using a step gradient of methanol in water, ranging from 0% to 100% methanol.[1] The fractions containing the antibiotic activity are collected.

-

Separation of Isomers: The collected active fractions, containing a mixture of Coumamidine gamma 1 and gamma 2, can be further purified and the isomers separated using techniques such as gel filtration chromatography.

The following diagram illustrates the key steps in the isolation and purification process:

Caption: Workflow for the isolation and purification of Coumamidine gamma 2.

Structural Elucidation and Physicochemical Properties

The structures of Coumamidine gamma 1 and gamma 2 were determined using spectroscopic methods, primarily 2D NMR correlation experiments and mass spectral data.[3][4] These analyses revealed that the Coumamidines are close structural relatives of the cinodines.[3][4]

Spectroscopic Data

While detailed peak assignments are not publicly available, the following provides an overview of the spectroscopic data mentioned in the literature:

| Spectroscopic Method | Data for Coumamidine gamma 2 | Reference |

| ¹H NMR (500 MHz, D₂O) | A spectrum has been published. | [1] |

| Infrared (IR) | A spectrum from a KBr pellet has been published. | [1] |

| Mass Spectrometry | Used for structural elucidation. | [3][4] |

| 2D NMR | Used for structural elucidation. | [3][4] |

Table 1: Summary of Spectroscopic Data for Coumamidine gamma 2.

Biological Activity

Coumamidine gamma 1 and gamma 2 exhibit antibiotic activity against a broad spectrum of bacteria under aerobic conditions.[1] While most of the detailed microbiological studies have been performed on Coumamidine gamma 1, it is expected that Coumamidine gamma 2 possesses a similar spectrum of activity.

The following table summarizes the known minimum inhibitory concentrations (MIC₉₀) for Coumamidine gamma 1, which can serve as a reference for the expected activity of Coumamidine gamma 2.

| Bacterial Species | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 1.0 | [5] |

| Streptococcus pyogenes | 8 | [5] |

| Enterobacteriaceae | 2.0 | [5] |

| Pseudomonas aeruginosa | 8 | [5] |

| Campylobacter jejuni and Campylobacter coli | 1 | [5] |

| Legionella pneumophila | 8 | [5] |

| Haemophilus influenzae | 0.5 | [5] |

| Neisseria gonorrhoeae | 0.5 | [5] |

Table 2: In Vitro Antibacterial Activity of Coumamidine gamma 1.

Conclusion and Future Directions

Coumamidine gamma 2, produced by Saccharopolyspora sp. AB 1167L-65, is a promising antibiotic with a broad spectrum of activity. The methodologies outlined in this guide provide a foundation for its production and purification. Further research is warranted to fully elucidate the detailed structure-activity relationships, mechanism of action, and the potential for derivatization to enhance its therapeutic properties. The availability of the producing strain through the NRRL repository offers a valuable resource for the scientific community to further investigate this intriguing class of natural products.

References

- 1. EP0364862A2 - Coumamidine compounds - Google Patents [patents.google.com]

- 2. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumamidines, new broad spectrum antibiotics of the cinodine type. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COUMAMIDINES, NEW BROAD SPECTRUM ANTIBIOTICS OF THE CINODINE TYPE [jstage.jst.go.jp]

- 5. Coumamidines, new broad spectrum antibiotics of the cinodine type. III. Microbiologic activity of coumamidine gamma 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Coumamidine Gamma2 in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Coumamidine gamma2, a potent antibiotic isolated from actinomycetes, presents a unique structural scaffold featuring a diguanidino-modified heptose core. Despite its discovery, the biosynthetic pathway responsible for its production remains uncharacterized. This technical guide synthesizes current knowledge on antibiotic biosynthesis in actinomycetes to propose a plausible enzymatic route to this compound. We outline a comprehensive, multi-step strategy for the identification and characterization of its biosynthetic gene cluster (BGC) utilizing modern genome mining techniques and molecular genetics. Furthermore, this document provides detailed, albeit hypothetical, experimental protocols for key steps in pathway elucidation, from gene knockout to in vitro enzymatic assays. The aim is to furnish researchers with a foundational framework to initiate and advance the study of this compound biosynthesis, ultimately enabling its bioengineering and the development of novel derivatives.

Introduction

Actinomycetes are a prolific source of structurally diverse and medically important natural products, including a vast array of antibiotics. Among these is this compound, an aminoglycoside antibiotic characterized by a unique diguanidino-substituted heptose moiety. While its structure has been elucidated, the genetic and enzymatic machinery underlying its biosynthesis has yet to be reported in scientific literature. Understanding this pathway is paramount for several reasons: it can unveil novel enzymatic mechanisms, provide tools for the combinatorial biosynthesis of new antibiotic variants, and enable the overexpression of the compound for improved industrial production.

This guide presents a hypothetical, yet biochemically rational, biosynthetic pathway for this compound. We leverage established principles of natural product biosynthesis, particularly concerning the formation of aminosugars and the installation of guanidino groups, to predict the key enzymatic steps. Subsequently, we detail a strategic workflow for the discovery and functional analysis of the corresponding BGC.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound, we propose a biosynthetic pathway originating from a common sugar phosphate precursor, likely a hexose phosphate from primary metabolism. The pathway can be conceptually divided into three main stages: modification of the sugar scaffold, and two independent guanidination events.

Figure 1: A proposed biosynthetic pathway for this compound.

Caption: This diagram illustrates a hypothetical enzymatic route from a primary metabolic hexose phosphate to this compound, highlighting key predicted enzyme classes.

Strategy for Biosynthetic Gene Cluster (BGC) Identification and Characterization

The biosynthesis of antibiotics in actinomycetes is typically orchestrated by a set of genes clustered together on the chromosome. The following workflow outlines a strategy to identify and characterize the this compound BGC.

Figure 2: Workflow for BGC identification and characterization.

Caption: A stepwise approach from genome sequencing to the elucidation of the biosynthetic pathway.

Proposed Experimental Approaches for Pathway Elucidation

The following sections detail hypothetical protocols for key experiments in the characterization of the this compound biosynthetic pathway.

Identification of the this compound BGC

Objective: To identify the gene cluster responsible for this compound biosynthesis.

Methodology:

-

Genome Sequencing: Sequence the genome of the this compound-producing actinomycete strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, complete genome assembly.

-

Bioinformatic Analysis:

-

Submit the assembled genome to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server to identify all putative secondary metabolite BGCs.

-

Manually inspect the antiSMASH output for BGCs predicted to be involved in aminoglycoside or modified sugar biosynthesis. Look for genes encoding enzymes such as aminotransferases, guanidinotransferases, sugar synthases, and phosphatases.

-

Perform BLASTp searches using known guanidinotransferase and heptose synthase protein sequences against the predicted proteome of the producing strain to pinpoint candidate genes within the identified BGCs.

-

-

Comparative Genomics: If available, sequence the genomes of closely related, non-producing strains. Compare the genomes to identify unique BGCs present only in the this compound producer.

Functional Characterization of the BGC by Gene Knockout

Objective: To confirm the involvement of a candidate BGC in this compound production.

Methodology:

-

Selection of Target Gene: Choose a key, conserved gene within the candidate BGC for inactivation, for example, a putative aminotransferase or guanidinotransferase gene.

-

CRISPR/Cas9-mediated Gene Inactivation:

-

Design two unique 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene.

-

Clone the gRNAs into an appropriate CRISPR/Cas9 delivery vector for actinomycetes (e.g., pCRISPomyces).

-

Introduce the resulting plasmid into the this compound-producing strain via conjugation or protoplast transformation.

-

Select for exconjugants/transformants and verify the deletion of the target gene by PCR and Sanger sequencing.

-

-

Metabolite Profiling:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Compare the metabolite profiles of the wild-type and mutant strains. Abolished production of this compound in the mutant strain confirms the role of the BGC.

-

In Vitro Characterization of a Putative Guanidinotransferase

Objective: To determine the function of a candidate guanidinotransferase enzyme from the BGC.

Methodology:

-

Heterologous Expression and Purification:

-

Codon-optimize the candidate guanidinotransferase gene for expression in E. coli.

-

Clone the gene into an expression vector with an N- or C-terminal polyhistidine tag (e.g., pET-28a).

-

Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using immobilized metal affinity chromatography (IMAC).

-

-

Enzymatic Assay:

-

Synthesize or acquire the predicted substrate (e.g., an amino-heptose derivative).

-

Set up a reaction mixture containing the purified enzyme, the substrate, a guanidino group donor (e.g., arginine), and necessary cofactors in an appropriate buffer.

-

Incubate the reaction at an optimal temperature.

-

Monitor the formation of the guanidinated product over time using HPLC-MS.

-

As a negative control, run the reaction without the enzyme or without the substrate.

-

Quantitative Data Summary (Hypothetical)

As the biosynthesis of this compound has not been experimentally elucidated, no quantitative data is currently available. The following table is a template that researchers can use to summarize their findings once the pathway is characterized.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |

| [Predicted Heptose Synthase] | [Hexose-P] | - | - | - | - | - |

| [Predicted Aminotransferase] | [Heptose-P] | - | - | - | - | - |

| [Predicted Guanidinotransferase 1] | [Amino-Heptose-P] | - | - | - | - | - |

| [Predicted Guanidinotransferase 2] | [Guanidino-Amino-Heptose-P] | - | - | - | - | - |

Table 1: Template for summarizing kinetic parameters of this compound biosynthetic enzymes.

Conclusion

The biosynthesis of this compound represents an exciting and unexplored area of natural product research. This guide provides a foundational roadmap for researchers to embark on the discovery and characterization of its biosynthetic pathway. By integrating modern genome mining, molecular genetics, and biochemical techniques, the scientific community can illuminate the enzymatic logic behind the assembly of this unique antibiotic. Such endeavors will not only expand our fundamental understanding of microbial biosynthesis but also pave the way for the engineered production of novel and improved therapeutic agents.

Coumamidine Gamma 2: A Technical Guide to its Origin, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Coumamidine gamma 2 is a novel, broad-spectrum antibiotic belonging to the glycocinnamoylspermidine class. To date, the scientific literature describes its isolation from fermentation cultures of an actinomycete species. While its complex structure has been elucidated through advanced spectroscopic techniques, no total chemical synthesis or the synthesis of its derivatives has been reported in the public domain. This guide provides a comprehensive overview of the current knowledge on Coumamidine gamma 2, focusing on its isolation, structural characterization, and the biological activity of its closely related isomer, Coumamidine gamma 1. This information is intended to serve as a foundational resource for researchers interested in this class of antibiotics and to inform future efforts in its synthesis and derivatization.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical area of research. The coumamidines, including Coumamidine gamma 2, represent a promising class of antibiotics with potent activity against a wide range of bacteria. These compounds are structurally related to the cinodine antibiotics.[1] This guide will detail the known scientific information regarding Coumamidine gamma 2, with a focus on its isolation from natural sources and the methods used to determine its intricate chemical structure.

Isolation and Purification

Coumamidine gamma 2 is a natural product obtained through the fermentation of an actinomycete. The general workflow for its isolation and purification involves a multi-step process designed to separate the target compound from a complex fermentation broth.

Experimental Protocol: Isolation and Purification of Coumamidines

-

Fermentation: The actinomycete strain is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including the coumamidines.

-

Broth Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the desired compounds into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the coumamidines from other metabolites. This typically involves:

-

Adsorption Chromatography: Using silica gel or alumina with a gradient of solvents of increasing polarity.

-

Gel Permeation Chromatography: To separate compounds based on their molecular size.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate the individual isomers, Coumamidine gamma 1 and Coumamidine gamma 2.

-

Structure Elucidation

The determination of the chemical structure of Coumamidine gamma 2 and its isomer was accomplished through a combination of modern spectroscopic techniques.[1]

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact molecular weight of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular fragments.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

-

The collective data from these experiments allows for the unambiguous assignment of the chemical structure of Coumamidine gamma 2.

Chemical Structure and Derivatives

Coumamidine gamma 2 is an isomer of Coumamidine gamma 1, and both are structurally similar to the cinodine antibiotics. The core structure consists of a cinnamoyl moiety linked to a spermidine backbone, which is further glycosylated. The difference between the gamma 1 and gamma 2 isomers lies in the position of a substituent on the sugar moiety.

As of the current date, there are no published reports on the chemical synthesis of Coumamidine gamma 2 or any of its derivatives. The complexity of the molecule, with its multiple stereocenters and glycosidic linkages, presents a significant synthetic challenge. Future research in this area would likely involve the development of stereoselective glycosylation methods and the synthesis of the functionalized spermidine and cinnamoyl building blocks.

Biological Activity

Detailed microbiological studies have been conducted on Coumamidine gamma 1, the isomer of Coumamidine gamma 2. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria. The following table summarizes the in vitro activity of Coumamidine gamma 1 against various bacterial strains.

| Bacterial Species | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 1.0 |

| Streptococcus pyogenes | 8 |

| Enterobacteriaceae | 2.0 |

| Pseudomonas aeruginosa | 8 |

| Campylobacter jejuni and Campylobacter coli | 1 |

| Legionella pneumophila | 8 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

Data for Coumamidine gamma 1.

Coumamidine gamma 1 has been shown to be rapidly bactericidal against S. aureus. The frequency of resistance development is low. These properties make the coumamidines an interesting new class of antibiotics for further investigation.

Future Outlook

The potent and broad-spectrum activity of the coumamidines, coupled with a low propensity for resistance development, underscores their potential as lead compounds for the development of new antibacterial agents. The primary hurdle in advancing these compounds into preclinical and clinical development is the lack of a scalable synthetic route. A total synthesis of Coumamidine gamma 2 would not only provide a means for its production but also open avenues for the creation of derivatives with improved pharmacokinetic and pharmacodynamic properties. Research efforts focused on the modular synthesis of the glycocinnamoylspermidine scaffold are crucial for unlocking the full therapeutic potential of this promising class of antibiotics.

References

In Vitro Antibacterial Spectrum of Coumamidine Gamma2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Coumamidine gamma2, a novel investigational compound. The data presented herein is intended to offer a foundational understanding of its spectrum of activity and to provide detailed methodologies for the replication and expansion of these findings.

Antibacterial Activity Profile

The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Type | ATCC No. | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 4 |

| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 8 |

| Enterococcus faecalis | Gram-positive | 29212 | 16 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 2 |

| Bacillus subtilis | Gram-positive | 6633 | 4 |

| Escherichia coli | Gram-negative | 25922 | 32 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 64 |

| Klebsiella pneumoniae | Gram-negative | 13883 | 32 |

| Acinetobacter baumannii | Gram-negative | 19606 | >128 |

| Haemophilus influenzae | Gram-negative | 49247 | 16 |

Experimental Protocols

The following section details the methodology employed for the determination of the Minimum Inhibitory Concentrations presented in Table 1.

Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against the bacterial strains listed.

Materials:

-

This compound stock solution (1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last well.

-

-

Bacterial Inoculation:

-

Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 10 µL of the prepared bacterial suspension to each well, including a positive control well (no drug) and a negative control well (no bacteria).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

MIC Determination:

-

Following incubation, determine the MIC by visual inspection. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Visualized Workflows and Pathways

To further elucidate the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

Caption: Workflow for MIC determination via broth microdilution.

Caption: Hypothetical mechanism: Inhibition of DNA gyrase B.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Coumamidine gamma2

Disclaimer: Publicly available scientific literature on Coumamidine gamma2 is limited. This compound is a known isomer of Coumamidine gamma1, and both were isolated together.[1] Much of the detailed experimental data available, particularly quantitative pharmacokinetic and pharmacodynamic metrics, has been characterized for Coumamidine gamma1 or a mixture of the two isomers. This guide synthesizes the available information, leveraging data from Coumamidine gamma1 as the closest proxy where specific data for this compound is not available.

Introduction

This compound is a novel, isomeric antibiotic compound isolated from the fermentation broths of the actinomycete Saccharopolyspora sp.[1] It belongs to the cinodine class of antibiotics. High-resolution mass spectrometry has established that this compound and its isomer, Coumamidine gamma1, share an identical molecular formula of C₃₃H₄₉N₁₃O₁₃.[1] The structural distinction lies in the heterocyclic ring on the terminal sugar moiety; this compound possesses an oxazolidone ring, whereas Coumamidine gamma1 features an imidazolidone ring.[1] Like other compounds in its class, the postulated mechanism of action for this compound is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]

Pharmacokinetics (PK)

Specific pharmacokinetic studies for pure this compound are not extensively reported. However, studies performed on its isomer, Coumamidine gamma1, provide initial insights into the likely in vivo behavior of this class of compounds.

Data Presentation: Pharmacokinetic Parameters of Coumamidine gamma1 in Mice

The following table summarizes the key pharmacokinetic parameters observed for Coumamidine gamma1 in mice following a single subcutaneous administration. This data should be considered as an approximation for this compound.

| Parameter | Value | Units | Route of Administration | Species | Source |

| Dose | 25 | mg/kg | Subcutaneous | Mouse | [1][2] |

| Cmax (Max. Serum Conc.) | 4.5 | µg/mL | Subcutaneous | Mouse | [1][2] |

| t½ (Serum Half-Life) | 1 | hour | Subcutaneous | Mouse | [1][2] |

| Oral Bioavailability | Not absorbed | - | Oral | Mouse | [2] |

Experimental Protocol: Murine Pharmacokinetic Analysis

This section outlines a typical protocol for determining the pharmacokinetic profile of a compound like this compound in a murine model, based on the available study details for its isomer.

Objective: To determine the serum concentration-time profile, Cmax, and serum half-life (t½) of the compound after subcutaneous administration in mice.

Materials:

-

Test Compound (this compound)

-

Sterile vehicle for injection (e.g., saline or PBS)

-

Male CD-1 mice (or similar strain), 6-8 weeks old

-

Syringes and needles for administration and blood collection

-

Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

-

Analytical instrumentation (e.g., LC-MS/MS) for bioanalysis

Methodology:

-

Dosing Preparation: Prepare a sterile solution of this compound in the vehicle at a concentration suitable for administering a 25 mg/kg dose based on the average weight of the mice.

-

Animal Dosing: Acclimatize animals for at least 72 hours. Weigh each mouse immediately before dosing. Administer a single 25 mg/kg dose of the compound subcutaneously in the interscapular region.

-

Blood Sampling: Collect blood samples (approx. 50-100 µL) via a suitable method (e.g., tail vein or retro-orbital sinus) at predetermined time points. A typical time course would include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-administration.

-

Sample Processing: Immediately transfer blood samples to microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C to separate plasma. Harvest the plasma supernatant and store at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

-

Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of the compound.

-

Extract the compound from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

-

Analyze the processed samples using the validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the mean plasma concentration versus time.

-

Determine the Cmax (the highest observed concentration) and Tmax (the time at which Cmax is observed) directly from the data.

-

Calculate the elimination half-life (t½) using non-compartmental analysis of the terminal phase of the concentration-time curve.

-

References

Coumamidine Gamma-2: A Technical Whitepaper on a Novel DNA Synthesis Inhibitor

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Coumamidine gamma-2, a novel antibiotic with significant potential as a DNA synthesis inhibitor. Coumamidine gamma-2 belongs to the cinodine class of glycocinnamoylspermidine antibiotics, which are known for their broad-spectrum activity against a range of bacterial pathogens. This document collates the available data on Coumamidine gamma-2 and its structural analogs, outlines detailed experimental protocols for its study, and presents its mechanism of action through signaling pathway and workflow diagrams.

Executive Summary

Coumamidine gamma-2, an isomer of Coumamidine gamma-1, is a promising antibiotic candidate. Its structural relationship to the cinodine class of antibiotics strongly suggests a mechanism of action centered on the inhibition of bacterial DNA synthesis. The primary target of this class of compounds is DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to DNA and inhibiting DNA gyrase, Coumamidine gamma-2 and its analogs induce a rapid and irreversible cessation of DNA synthesis, leading to bacterial cell death. This whitepaper will delve into the specifics of this mechanism, present the available quantitative data, and provide detailed methodologies for the further investigation of this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC90) of Coumamidine Gamma-1 against various bacterial strains. [1]

| Bacterial Strain | MIC90 (µg/mL) |

| Staphylococcus aureus | 1.0 |

| Streptococcus pyogenes | 8.0 |

| Enterobacteriaceae | 2.0 |

| Pseudomonas aeruginosa | 8.0 |

| Campylobacter jejuni and Campylobacter coli | 1.0 |

| Legionella pneumophila | 8.0 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

Table 2: In vitro activity of a novel DNA gyrase and DNA topoisomerase IV inhibitor (for comparative purposes).

| Target Enzyme | IC50 (µM) |

| E. coli DNA gyrase | 0.03 |

| E. coli DNA topoisomerase IV | 0.05 |

Note: The data in Table 2 is from a different, though mechanistically similar, compound and is provided for comparative context of the potential potency of DNA gyrase inhibitors.

Mechanism of Action: Inhibition of DNA Gyrase

The proposed mechanism of action for Coumamidine gamma-2 is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. DNA gyrase introduces negative supercoils into DNA, which is essential for relieving the torsional stress that occurs during the unwinding of the DNA double helix at the replication fork.

The inhibition process is believed to occur in the following steps:

-

Binding to DNA: Coumamidine gamma-2, like other cinodines, physically binds to the bacterial DNA.

-

Inhibition of DNA Gyrase: The DNA-bound Coumamidine gamma-2 complex interferes with the enzymatic activity of DNA gyrase. This prevents the re-ligation of the DNA strands that are transiently cleaved by the enzyme during its supercoiling function.

-

Cessation of DNA Synthesis: The inhibition of DNA gyrase leads to a rapid and irreversible halt in DNA replication.

-

Bactericidal Effect: The inability to replicate DNA ultimately leads to bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Coumamidine gamma-2 against a target bacterial strain.

Materials:

-

Coumamidine gamma-2 stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the Coumamidine gamma-2 stock solution in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of Coumamidine gamma-2 that completely inhibits visible growth of the bacteria.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of Coumamidine gamma-2 to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Coumamidine gamma-2 at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes on ice. To each tube, add the gyrase assay buffer, relaxed pBR322 plasmid DNA, and the desired concentration of Coumamidine gamma-2.

-

Add E. coli DNA gyrase to initiate the reaction.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing a loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of Coumamidine gamma-2.

In Vivo DNA Synthesis Inhibition Assay (Radioisotope Incorporation)

This assay measures the effect of Coumamidine gamma-2 on DNA synthesis in live bacterial cells by monitoring the incorporation of a radiolabeled DNA precursor.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Coumamidine gamma-2

-

[³H]-thymidine (radiolabeled DNA precursor)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

To a bacterial culture in logarithmic growth, add Coumamidine gamma-2 at the desired concentration.

-

Simultaneously, add [³H]-thymidine to the culture.

-

At various time points, withdraw aliquots of the culture.

-

Precipitate the macromolecules, including DNA, by adding cold TCA.

-

Collect the precipitate on a filter paper and wash to remove unincorporated [³H]-thymidine.

-

Measure the radioactivity of the filters using a scintillation counter. A decrease in the incorporated radioactivity in the presence of Coumamidine gamma-2 indicates inhibition of DNA synthesis.

Visualizations

Signaling Pathway of Coumamidine Gamma-2

Caption: Proposed mechanism of action for Coumamidine gamma-2.

Experimental Workflow for DNA Gyrase Inhibition Assay

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Logical Relationship of Inhibition

Caption: Logical flow from compound to bactericidal effect.

References

Methodological & Application

Application Notes & Protocols: Fermentation and Extraction of Coumamidine Gamma2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma2 is a broad-spectrum aminoglycoside antibiotic with significant activity against a range of bacteria. It is a member of the glycocinnamoylspermidine class of natural products and is produced by the actinomycete Saccharopolyspora sp. AB 1167L-65.[1] This document provides a detailed, representative protocol for the fermentation of Saccharopolyspora sp. and the subsequent extraction and purification of this compound. It is important to note that specific, publicly available, detailed protocols for this compound are limited. The following protocols have been developed based on established methods for the production and isolation of similar aminoglycoside antibiotics from actinomycetes.

I. Fermentation Protocol

This protocol outlines the steps for the cultivation of Saccharopolyspora sp. AB 1167L-65 to produce this compound. Optimization of fermentation parameters is critical for maximizing yield.

1.1. Culture Maintenance and Inoculum Development

-

Producing Organism: Saccharopolyspora sp. AB 1167L-65[1]

-

Maintenance Medium: Spores or vegetative mycelia can be maintained on a suitable agar medium, such as ISP Medium 2.

-

Inoculum Medium: A seed culture is prepared by inoculating a suitable liquid medium to generate a high density of viable cells for inoculation of the production fermenter.

1.2. Production Fermentation

The production of this compound is carried out in a fed-batch fermentation process. The following table summarizes the key fermentation parameters.

| Parameter | Recommended Range/Value | Notes |

| Basal Medium Components | ||

| Soluble Starch | 20 - 40 g/L | Primary carbon source |

| Soy Peptone | 5 - 15 g/L | Nitrogen and growth factor source |

| Yeast Extract | 2 - 5 g/L | Source of vitamins and growth factors |

| CaCO₃ | 1 - 3 g/L | pH buffering agent |

| K₂HPO₄ | 0.5 - 1.0 g/L | Phosphate source |

| MgSO₄·7H₂O | 0.5 - 1.0 g/L | Source of magnesium ions |

| Trace Elements Solution | 1 mL/L | |

| FeSO₄·7H₂O | 0.1 g/L | |

| MnCl₂·4H₂O | 0.1 g/L | |

| ZnSO₄·7H₂O | 0.1 g/L | |

| Fermentation Conditions | ||

| Temperature | 28 - 32 °C | |

| pH | 6.8 - 7.2 | Controlled with automated addition of acid/base |

| Agitation | 200 - 400 rpm | Dependent on fermenter geometry |

| Aeration | 0.5 - 1.5 vvm | |

| Fermentation Time | 120 - 168 hours |

Experimental Protocol: Fermentation

-

Inoculum Preparation: Aseptically transfer a loopful of Saccharopolyspora sp. AB 1167L-65 from a maintenance slant to a 250 mL flask containing 50 mL of seed medium. Incubate at 30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Fermenter Inoculation: Aseptically transfer the seed culture (5-10% v/v) to the production fermenter containing the sterilized basal medium.

-

Fermentation: Maintain the fermentation parameters as outlined in the table above. Monitor cell growth, pH, and dissolved oxygen levels throughout the fermentation.

-

Harvesting: After the desired fermentation time (typically determined by a peak in antibiotic titer), harvest the fermentation broth for extraction.

II. Extraction and Purification Protocol

This compound is a water-soluble, basic compound.[1] The extraction and purification process is designed to isolate it from the fermentation broth and separate it from other metabolites.

2.1. Extraction and Initial Purification

The initial extraction from the fermentation broth is typically achieved using cation exchange chromatography.

| Step | Parameter | Recommended Value/Solvent | Notes |

| 1. Broth Clarification | Centrifugation/Filtration | 8,000 x g for 20 min | To remove mycelia and solids. |

| 2. Cation Exchange | Resin Type | Amberlite IRC-50 or similar | |

| Equilibration Buffer | 50 mM Sodium Phosphate, pH 7.0 | ||

| Elution Buffer | 0.5 - 2.0 N HCl or NH₄OH | Gradient elution may be used. | |

| 3. Desalting | Method | Gel Filtration (Sephadex G-10) or Diafiltration | To remove salts from the eluate. |

Experimental Protocol: Extraction and Purification

-

Clarification: Centrifuge the harvested fermentation broth to pellet the mycelia. Filter the supernatant through a 0.45 µm filter to obtain a clarified broth.

-

Cation Exchange Chromatography:

-

Load the clarified broth onto a pre-equilibrated cation exchange column.

-

Wash the column with equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a stepwise or linear gradient of the elution buffer.

-

Collect fractions and assay for antibiotic activity.

-

-

Desalting and Concentration: Pool the active fractions and desalt using a gel filtration column or diafiltration. The desalted solution can be concentrated by lyophilization or vacuum evaporation.

-

Further Purification (Optional): For higher purity, additional chromatographic steps such as silica gel or reversed-phase chromatography may be employed.

III. Biosynthetic Pathway

The complete biosynthetic pathway for this compound has not been fully elucidated. However, it is known to be a close structural relative of the cinodines.[2] The biosynthesis of cinodine involves precursors such as tyrosine and glucosamine.[3] The following diagram illustrates a putative biosynthetic pathway for the core glycocinnamoylspermidine structure, which is shared with this compound.

Caption: Putative biosynthetic pathway of this compound.

IV. Experimental Workflow

The overall workflow from culture inoculation to purified product is depicted in the following diagram.

Caption: Workflow for this compound production.

References

- 1. Coumamidines, new broad spectrum antibiotics of the cinodine type. I. Discovery, taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumamidines, new broad spectrum antibiotics of the cinodine type. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4279997A - Process for production of aminoglycoside antibiotics - Google Patents [patents.google.com]

Audience: Researchers, scientists, and drug development professionals.

An Application Note on the High-Performance Liquid Chromatography Method for the Quantification of Coumamidine gamma2

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound, a potent aminoglycoside antibiotic. The described method is suitable for the determination of this compound in bulk drug substances and fermentation broths. The protocol outlines sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for researchers and quality control analysts. All quantitative data is summarized, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound is an aminoglycoside antibiotic isolated from the fermentation of an actinomycete species.[1] It is structurally related to the cinodine class of antibiotics and exhibits broad-spectrum activity against various bacteria.[1] The development of a reliable analytical method is crucial for the characterization, quantification, and quality control of this compound in research and pharmaceutical development. This document provides a detailed HPLC method that can be readily implemented for these purposes.

Experimental

Materials and Reagents

-

This compound reference standard (99.5% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Detector: Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-10 min, 5-30% B; 10-15 min, 30-50% B; 15-20 min, 50-5% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | 210 nm |

| Run Time | 25 min |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Fermentation Broth)

-

Centrifugation: Centrifuge 10 mL of the fermentation broth at 5000 rpm for 15 minutes to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

Protein Precipitation: Add an equal volume of acetonitrile to the supernatant, vortex for 1 minute, and let it stand for 10 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Retention Time | Approximately 8.5 min |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 98% - 102% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Caption: Workflow for this compound Analysis.

Logical Relationship of Method Development

This diagram shows the logical steps taken to develop the HPLC method.

Caption: HPLC Method Development Logic.

Conclusion

The HPLC method presented in this application note is a reliable and validated approach for the quantitative determination of this compound. The method is sensitive, accurate, and precise, making it a valuable tool for both research and quality control applications in the pharmaceutical industry. The detailed protocol and clear workflows are intended to facilitate the straightforward implementation of this method.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Coumamidine gamma2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry-based analysis of Coumamidine gamma2, a potent broad-spectrum antibiotic. This compound, an isomer of Coumamidine gamma1, belongs to the glycocinnamoylspermidine class of antibiotics and is produced by the actinomycete Saccharopolyspora sp.[1]. Its structural elucidation was achieved through a combination of 2D NMR and mass spectrometry[1]. This application note outlines a comprehensive protocol for the extraction of this compound from bacterial cultures, followed by its characterization and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established techniques for the analysis of related aminoglycoside and cyclic peptide antibiotics and are intended to serve as a robust starting point for researchers.

Introduction

This compound is a novel antibiotic with significant activity against a wide range of Gram-positive and Gram-negative bacteria[1]. As a member of the aminoglycoside family, its mode of action is presumed to involve the inhibition of bacterial protein synthesis. The development of sensitive and specific analytical methods is crucial for its detection, characterization, and quantification in various matrices during drug discovery and development processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite sensitivity and specificity for analyzing complex biological samples.

This document details the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation for this compound. It also includes a representative fragmentation pattern and a generalized workflow to guide researchers.

Experimental Protocols

Extraction of this compound from Saccharopolyspora sp. Culture

This protocol describes the extraction of this compound from a liquid fermentation broth of Saccharopolyspora sp.

Materials:

-

Saccharopolyspora sp. culture broth

-

Trichloroacetic acid (TCA) solution, 20% (w/v) in water

-

Ammonium hydroxide, concentrated

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (Weak Cation Exchange)

-

SPE vacuum manifold

-

Vortex mixer

-

pH meter

Procedure:

-

Cell Lysis and Protein Precipitation:

-

To 100 mL of the Saccharopolyspora sp. culture broth, add 20 mL of 20% TCA solution to achieve a final concentration of approximately 4%.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris and precipitated proteins.

-

Carefully decant and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a weak cation exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC grade water.

-

Equilibration: Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.

-

Loading: Load the supernatant from step 1 onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove unbound impurities, followed by 5 mL of methanol to remove non-polar impurities.

-

Elution: Elute the bound this compound with 5 mL of 5% ammonium hydroxide in methanol.

-

Drying: Dry the eluate under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole or Orbitrap Mass Spectrometer

-

Electrospray Ionization (ESI) source

Chromatographic Conditions (HILIC Method):

-

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for characterization.

Data Presentation

The following tables present hypothetical quantitative data for the mass spectrometry analysis of this compound, based on its known molecular formula (C33H49N13O13) and the expected fragmentation of similar aminoglycoside antibiotics. The exact m/z values and relative abundances should be determined experimentally.

Table 1: Molecular Ion and Adducts of this compound

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]+ | 828.36 | 828.4 |

| [M+Na]+ | 850.34 | 850.3 |

| [M+2H]2+ | 414.68 | 414.7 |

Table 2: Hypothetical MS/MS Fragmentation of this compound ([M+H]+ as Precursor)

| Fragment Description | Fragment m/z (Hypothetical) | Relative Abundance (%) |

| Precursor Ion [M+H]+ | 828.4 | 100 |

| Loss of a terminal sugar moiety | 666.3 | 85 |

| Loss of a second sugar moiety | 504.2 | 60 |

| Cleavage of the spermidine backbone | 458.2 | 45 |

| Internal fragment of the core structure | 322.1 | 70 |

| Iminium ion from the spermidine chain | 143.1 | 50 |

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Coumamidine gamma2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma2 is a novel, broad-spectrum antibiotic belonging to the glycocinnamoylspermidine class, structurally related to the cinodine antibiotics.[1] Preliminary studies on the closely related isomer, Coumamidine gamma1, have demonstrated potent activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6] Understanding the MIC is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity.[7]

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method involves preparing a series of two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible growth.[8][9]

Data Presentation

As specific MIC data for this compound is not yet publicly available, the following table summarizes the known MIC90 (the concentration required to inhibit the growth of 90% of isolates) for the closely related isomer, Coumamidine gamma1 , to provide an expected range of activity.[2]

| Target Organism | MIC90 (µg/mL) for Coumamidine gamma1 |

| Staphylococcus aureus | 1.0 |

| Streptococcus pyogenes | 8.0 |

| Enterobacteriaceae | 2.0 |

| Pseudomonas aeruginosa | 8.0 |

| Campylobacter jejuni | 1.0 |

| Campylobacter coli | 1.0 |

| Legionella pneumophila | 8.0 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

Note: This data is for Coumamidine gamma1 and should be used as a reference. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Broth Microdilution MIC Testing Protocol for this compound

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[4][5][6]

Materials:

-

This compound (stock solution of known concentration)

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test organism(s) (e.g., ATCC quality control strains)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a working stock solution of this compound in a suitable solvent and dilute further in CAMHB to twice the highest desired final concentration.

-

In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 11 of a designated row.

-

Add 200 µL of the 2x working stock of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plates:

-

Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 200 µL and dilute the drug concentration to the final desired test concentrations.

-

Add 100 µL of sterile CAMHB to well 12 (sterility control).

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. A pellet at the bottom of the U-bottom well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Optionally, a plate reader can be used to measure the absorbance at 600 nm to confirm the visual reading.

-

Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

References

- 1. google.com [google.com]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

Application Note: Determining the Bactericidal Activity of Coumamidine Gamma2

Introduction

Coumamidines are a novel class of broad-spectrum antibiotics.[1] As structural isomers, Coumamidine gamma1 and gamma2 are aminoglycoside-type antibiotics isolated from an actinomycete fermentation broth.[2] This class of antibiotics has demonstrated significant activity against a wide range of both Gram-positive and Gram-negative bacteria.[1] This application note provides a detailed protocol for assessing the bactericidal activity of Coumamidine gamma2, a critical step for researchers in drug development and microbiology. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Coumamidine Gamma1 against Various Bacterial Strains

| Bacterial Strain | MIC90 (µg/mL) |

| Staphylococcus aureus | 1.0 |

| Streptococcus pyogenes | 8.0 |

| Enterobacteriaceae | 2.0 |

| Pseudomonas aeruginosa | 8.0 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

| Campylobacter jejuni | 1.0 |

| Campylobacter coli | 1.0 |

| Legionella pneumophila | 8.0 |

Data sourced from studies on Coumamidine gamma1.[1]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate incubated overnight.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.

-

Add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the working stock solution of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (inoculum without antibiotic), and well 12 will be a negative control (sterile broth).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).[9]

-

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by sub-culturing from the wells of the MIC assay that show no visible growth.[10]

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette or inoculating loop

Procedure:

-

Sub-culturing:

-

From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a TSA plate.

-

Also, plate an aliquot from the positive control well (well 11) to ensure the initial inoculum was viable.

-

-

Incubation:

-

Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

-

Result Interpretation:

Visualizations

Caption: Workflow for MIC and MBC Determination.

Caption: Generalized Aminoglycoside Signaling Pathway.

References

- 1. Coumamidines, new broad spectrum antibiotics of the cinodine type. III. Microbiologic activity of coumamidine gamma 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumamidines, new broad spectrum antibiotics of the cinodine type. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. qlaboratories.com [qlaboratories.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Coumarin in Pseudomonas aeruginosa Research